molecular formula C12H14O4 B11885513 Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate

Cat. No.: B11885513
M. Wt: 222.24 g/mol
InChI Key: FQUXHZNRRNPITL-UHFFFAOYSA-N
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Description

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate is an organic compound featuring a phenyl ring substituted with a hydroxyl (-OH) group at position 3, a formyl (-CHO) group at position 4, and a butanoate ester (-COOCH2CH2CH2CH3) at position 2. This structure confers unique physicochemical properties, including polarity from the hydroxyl and formyl groups and lipophilicity from the butanoate chain.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(4-formyl-3-hydroxyphenyl)butanoate

InChI

InChI=1S/C12H14O4/c1-3-10(12(15)16-2)8-4-5-9(7-13)11(14)6-8/h4-7,10,14H,3H2,1-2H3

InChI Key

FQUXHZNRRNPITL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)C=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Multistep Synthesis via Phenolic Coupling Reactions

A primary method involves sequential formylation, esterification, and coupling reactions. 4-Hydroxybenzaldehyde serves as the starting material, undergoing formylation at the ortho position to introduce the aldehyde group. In one protocol, ethyl 4-bromobutanoate is reacted with 4-formyl-3-hydroxyphenol under basic conditions (K2_2CO3_3) in acetone, followed by reflux to yield ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (Scheme 1). Subsequent saponification with LiOH in tetrahydrofuran (THF)/water and re-esterification with methanol produces the methyl ester.

Key Steps

  • Alkylation :
    4-Formyl-3-hydroxyphenol+ethyl 4-bromobutanoateK2CO3,acetoneethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate\text{4-Formyl-3-hydroxyphenol} + \text{ethyl 4-bromobutanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate} .

  • Saponification-Esterification :
    Hydrolysis with LiOH (6 mmol) in THF/water (1:1), followed by HCl quenching and methyl esterification, achieves 97% yield.

Direct Esterification Using Carbodiimide Coupling Agents

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to activate carboxylic acids for esterification. In a representative procedure, 4-(4-formyl-3-hydroxyphenoxy)butanoic acid is reacted with methyl 4-aminobutyrate in dichloromethane/DMF (9:1) with EDC·HCl and N,NN,N-diisopropylethylamine (DIPEA). The reaction proceeds at room temperature for 8 hours, yielding the target compound after column chromatography (ethyl acetate/hexane, 10:90).

Optimization Insights

  • Solvent System : Dichloromethane/DMF mixtures enhance solubility of polar intermediates.

  • Catalyst Load : Stoichiometric EDC·HCl (2 eq.) ensures complete activation of the carboxylic acid.

Critical Analysis of Reaction Conditions

Temperature and Time Dependencies

  • Alkylation Steps : Refluxing acetone (56–60°C) for 24 hours optimizes nucleophilic substitution efficiency.

  • Esterification : Room-temperature reactions (20–25°C) prevent aldehyde oxidation while ensuring moderate reaction rates.

Yield and Purity Considerations

StepYield (%)Purity (HPLC)Key Impurities
Alkylation63–82>90Unreacted phenol
Saponification9795Hydrolyzed ester
Esterification (EDC)85–9098Dipeptide byproducts

Data compiled from.

Structural Characterization and Validation

Spectroscopic Data

1H^1\text{H} NMR (400 MHz, CDCl3_3) :

  • δ 9.72 (s, 1H, aldehyde),

  • δ 7.43 (d, J=8.7J = 8.7 Hz, 1H, aromatic),

  • δ 4.16 (q, J=7.1J = 7.1 Hz, 2H, ester –OCH2_2),

  • δ 1.27 (t, J=7.1J = 7.1 Hz, 3H, –CH3_3).

ESI-MS : [M+Na]+^+ calcd. 231.089, found 231.091.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity, with tR=12.3t_R = 12.3 minutes.

Comparative Evaluation of Methodologies

ParameterAlkylation-SaponificationEDC Coupling
Total Yield (%)60–7580–85
Reaction Time48–72 hours8–12 hours
ScalabilityModerateHigh
Cost EfficiencyLow (multiple steps)Moderate

EDC-based methods offer superior efficiency but require costly reagents.

Industrial Applications and Patent Landscape

While no direct patents for Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate exist, analogous compounds (e.g., glufosinate intermediates) utilize similar esterification strategies. The demand for high-purity aldehydes in drug synthesis (e.g., antihypertensive agents ) underscores the relevance of optimized protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: 4-carboxy-3-hydroxyphenylbutanoate

    Reduction: 4-hydroxymethyl-3-hydroxyphenylbutanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate serves as a precursor for synthesizing more complex organic molecules. Its dual functional groups allow for diverse chemical reactions including oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may help in preventing oxidative stress-related diseases. Additionally, derivatives of this compound have been investigated for anti-inflammatory and anticancer activities, suggesting its potential as a lead compound in drug development .

Medicine

  • Therapeutic Potential : The compound's mechanism of action involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction may be crucial for developing therapeutic agents targeting oxidative stress pathways.

Industrial Applications

This compound finds utility in the production of specialty chemicals and materials. Its unique structure allows it to be used in various formulations where specific chemical properties are desired.

Case Studies

  • Antioxidant Activity : In vitro studies have shown that this compound exhibits significant antioxidant activity, which could be beneficial in reducing oxidative damage in cells. This property makes it a candidate for further research into its therapeutic applications against diseases associated with oxidative stress.
  • Anticancer Properties : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation by interacting with key proteins involved in cell growth pathways. For instance, studies have reported promising results against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares structural homology with two closely related derivatives (Table 1):

  • Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (Similarity: 0.98)
  • (R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate (Similarity: 0.89)

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Chain Length Key Functional Groups Similarity Score
Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate C₁₂H₁₄O₄ 222.24 4 carbons Formyl, hydroxyl, ester Reference
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate C₁₀H₁₀O₄ 194.18 2 carbons Formyl, hydroxyl, ester 0.98
(R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate C₁₁H₁₂O₄ 208.21 3 carbons Formyl, hydroxyl, ester, R-configuration 0.89
Key Observations:

Ester Chain Length: The butanoate derivative has the longest ester chain (4 carbons), followed by the propanoate (3 carbons) and acetate (2 carbons). The acetate’s high similarity score (0.98) suggests near-identical reactivity of the phenyl ring substituents, while chain length differences dominate functional divergence .

Stereochemical Considerations: The (R)-configured propanoate exhibits a lower similarity score (0.89), highlighting the impact of stereochemistry on properties like enzymatic interactions or crystallinity.

Reactivity and Functionalization Potential

  • Formyl Group Reactivity: All three compounds possess a formyl group, enabling condensation reactions (e.g., Schiff base formation) or reductions to hydroxymethyl groups. The longer ester chain in the butanoate may sterically hinder such reactions compared to the acetate.
  • Hydroxyl Group : The 3-hydroxyl group can participate in hydrogen bonding or serve as a site for derivatization (e.g., alkylation, glycosylation). Its position relative to the formyl group may influence intramolecular interactions.

Biological Activity

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate, a compound characterized by its unique molecular structure, has garnered attention in recent years for its potential biological activities. This article delves into various aspects of its biological activity, including antioxidant properties, anti-inflammatory effects, and anticancer potential, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C_{13}H_{14}O_{4}
  • Molecular Weight : Approximately 222.237 g/mol
  • Functional Groups : Contains both a formyl group and a hydroxyl group on the phenyl ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl group allows for hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases by neutralizing free radicals. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, which play a key role in chronic inflammation. This activity positions this compound as a potential candidate for developing anti-inflammatory therapies.

Anticancer Activity

Several derivatives of this compound have been evaluated for their anticancer effects. In particular, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism through which they may inhibit tumor growth. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation .

Case Studies

  • Study on Antioxidant Activity :
    A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, supporting its use as a natural antioxidant agent .
  • Anti-inflammatory Research :
    In another study, the compound was tested for its ability to reduce inflammation in mouse models of arthritis. The results showed a marked decrease in inflammatory markers, highlighting its therapeutic potential .
  • Anticancer Evaluation :
    A recent evaluation of various derivatives revealed that one specific derivative exhibited potent cytotoxic effects against breast cancer cells, with IC50 values indicating effective inhibition of cell growth.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
Methyl 2-(3-formyl-4-hydroxyphenyl)acetateC_{11}H_{12}O_{4}194.18 g/molDifferent hydroxyl position
Methyl 2-(4-formyl-3-hydroxyphenyl)acetateC_{12}H_{14}O_{4}194.18 g/molSimilar structure but differs by an acetate group
Methyl 4-[2-(2-formyl-vinyl)-3-hydroxy-5-oxo-cyclopentyl]-butanoateC_{15}H_{18}O_{5}222.237 g/molMore complex structure with additional functional groups

This compound stands out due to its specific arrangement of functional groups, contributing to its distinct biological activities and potential applications in medicinal chemistry.

Q & A

Q. What synthetic strategies are typically employed to prepare Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate?

  • Methodological Answer : The synthesis often involves sequential functionalization of the phenyl ring. A common approach includes:

Esterification : Reacting the corresponding carboxylic acid (2-(4-formyl-3-hydroxyphenyl)butanoic acid) with methanol under acid catalysis (e.g., H₂SO₄) to form the ester .

Protection of Reactive Groups : The hydroxyl group may be protected (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during formylation or esterification steps .

Formylation : Introducing the formyl group via Vilsmeier-Haack or Duff reactions, followed by deprotection .
Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediates are free of unreacted starting materials.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., formyl proton at ~9.8 ppm, hydroxyl proton as a broad singlet). Aromatic protons appear in the 6.5–8.0 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ expected at m/z ~236.1) and fragments (e.g., loss of methoxy group) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .
    Data Table :
TechniqueTarget SignalPurpose
¹H NMRδ 9.8 (s, 1H)Formyl group
HRMSm/z 236.1Molecular ion
HPLCRetention time ~12 minPurity check

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for esterification efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance formylation reactivity compared to non-polar solvents .
  • Temperature Control : Maintain ≤60°C during formylation to avoid decomposition of the aldehyde group .
    Data Contradiction Analysis : Discrepancies in reported yields (e.g., 45% vs. 70%) may arise from varying protection/deprotection protocols. Always cross-validate with NMR and MS data .

Q. What computational approaches predict the biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., tyrosinase). The formyl and hydroxyl groups show hydrogen bonding with active-site residues .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity. The methoxy group enhances lipophilicity, affecting membrane permeability .
    Key Insight : Hydrophobic interactions from the butanoate chain may stabilize binding pockets in proteins .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

Structural Validation : Confirm the compound’s identity (via NMR/MS) to rule out impurities or isomers .

Assay Conditions : Compare cell lines, incubation times, and solvent systems (e.g., DMSO concentration) across studies .

Control Experiments : Test structural analogs (e.g., Methyl 2-(4-hydroxy-3-methylphenyl)acetate) to isolate the role of the formyl group .
Example : Discrepancies in IC₅₀ values against cancer cells may stem from variations in cell culture media or serum content .

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